N-乙酰色氨酸酰胺

描述

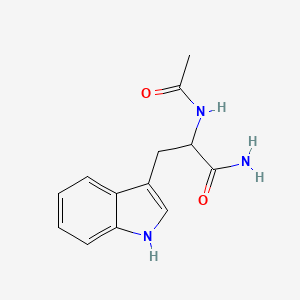

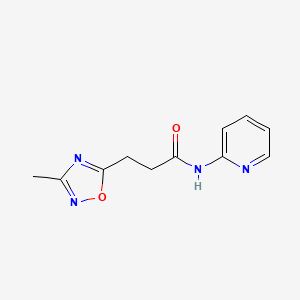

N-acetyltryptophanamide, also known as NATA, is a derivative of the amino acid tryptophan. It is a small molecule that has been studied for its potential use in scientific research, particularly in the field of neuroscience. NATA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated. In

科学研究应用

溶剂化动力学研究

N-乙酰色氨酸酰胺 (NATA) 已被研究其在各种溶剂中的溶剂化动力学。Messina 等人 (2012) 的研究探索了 NATA 在甲醇、水和乙腈中的弛豫模式。这项研究揭示了导致这些溶剂中 NATA 激发态溶剂化和冷却的多个过程,突出了氢键在控制其荧光量子产率中的作用 (Messina 等人,2012)。

蛋白质溶液中的稳定性

与 NATA 密切相关的 N-乙酰色氨酸 (NAT) 已被确认为人血清白蛋白溶液中的稳定剂。Fang 等人 (2011) 研究了浓缩白蛋白溶液中 NAT 的降解产物,开发了一种用于定量的自动化高效液相色谱-质谱法。此方法有助于监测蛋白质溶液中的 NAT 降解产物,有助于理解 NAT 在稳定这些溶液中的作用 (Fang 等人,2011)。

从血清白蛋白中去除

N-乙酰色氨酸盐,NATA 的另一种变体,用于稳定人血清白蛋白 (HSA) 以用于临床应用。Harm 等人 (2018) 研究了使用吸附剂和透析技术从 HSA 中去除 N-乙酰色氨酸盐稳定剂,这些技术通常用于血液净化。这项研究对于理解治疗应用中稳定剂的去除过程至关重要 (Harm 等人,2018)。

色氨酸荧光猝灭研究

Iwamoto 等人 (2003) 对来自海洋细菌的双功能藻酸盐裂解酶中色氨酸残基的荧光猝灭进行的研究表明,NATA 和类似化合物具有显着的猝灭效应。这项研究提供了色氨酸残基与不同化合物相互作用的见解,这与蛋白质化学相关 (Iwamoto 等人,2003)。

生物膜中的抗氧化剂作用

与 NATA 相关的 N-乙酰血清素已被报道具有抗氧化特性。Gavazza 和 Catala (2004) 和 García 等人 (2001) 的研究表明了其对睾丸微粒体和线粒体中脂质过氧化的保护作用,以及其在氧化应激下保持膜流动性的能力。这些发现表明 N-乙酰化化合物在保护细胞成分免受氧化损伤方面起着至关重要的作用 (Gavazza & Catala, 2004),(Garcı́a 等人,2001)。

蛋白质治疗制剂稳定化

Hogan 等人 (2017) 表征了蛋白质治疗制剂中 NAT 的降解,提供了其作为这些制剂中抗氧化剂的作用的见解。了解 NAT 的降解对于评估添加剂对患者健康的药物应用影响至关重要 (Hogan、Leiske 和 Salisbury,2017)。

与模型膜的相互作用

Lee 等人 (2004) 对肽与固定化模型膜相互作用的研究包括 N-乙酰色氨酸酰胺作为对照分子。这项研究提供了肽与脂质表面结合行为的见解,这对于理解蛋白质和肽与生物膜的相互作用非常重要 (Lee 等人,2004)。

属性

IUPAC Name |

2-acetamido-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGIZKAMDMBRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-acetyltryptophanamide?

A1: N-acetyltryptophanamide has the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol.

Q2: What spectroscopic data is relevant for characterizing N-acetyltryptophanamide?

A2: N-acetyltryptophanamide displays characteristic fluorescence properties. Its fluorescence emission maximum is often reported around 330 nm, indicative of a relatively hydrophobic environment for the tryptophan residue. [] This fluorescence is primarily attributed to the indole group within the tryptophan moiety. []

Q3: How is N-acetyltryptophanamide utilized in protein studies?

A3: N-acetyltryptophanamide acts as a valuable model compound mimicking the fluorescence behavior of tryptophan residues within proteins. [, ] Researchers utilize its well-characterized fluorescence properties as a reference point when studying the more complex fluorescence decay kinetics and quenching patterns of tryptophan within protein structures. [, , , , ]

Q4: Can you elaborate on the role of N-acetyltryptophanamide in understanding protein dynamics?

A4: Studies comparing the fluorescence quenching behavior of N-acetyltryptophanamide to that of tryptophan residues in proteins, such as liver alcohol dehydrogenase (LADH), reveal insights into protein flexibility and conformational fluctuations. [] The differences in quenching rates observed at various temperatures suggest that protein dynamics influence the accessibility of quenchers to buried tryptophan residues.

Q5: How does N-acetyltryptophanamide contribute to understanding energy transfer processes in proteins?

A5: Research shows that N-acetyltryptophanamide participates in energy transfer reactions. [] This property allows for the investigation of photoaffinity labeling techniques, where energy transfer from excited tryptophan residues in proteins can induce specific labeling of bound ligands. []

Q6: How does N-acetyltryptophanamide help in studying the impact of ligand binding on proteins?

A6: By comparing the fluorescence properties of N-acetyltryptophanamide to those of tryptophan residues in proteins like phosphofructokinase, researchers gain insights into how ligand binding alters the local environment and dynamics around these residues. [] Changes in fluorescence parameters, such as lifetime distributions and rotational correlation times, provide valuable information about the structural and dynamic consequences of ligand binding. [, ]

Q7: Are there other applications of N-acetyltryptophanamide in research?

A7: N-acetyltryptophanamide serves as a model substrate for enzymes like tryptophan side-chain oxidase. [] This enzyme can modify the indole ring of N-acetyltryptophanamide, leading to the formation of various derivatives. [] This enzymatic conversion allows researchers to study the enzyme's mechanism and explore the properties of the resulting modified tryptophan derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4678677.png)

![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4678684.png)

![6-phenyl-2-(1-pyrrolidinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4678693.png)

![1-{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4678705.png)

![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4678706.png)

![2-{4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4678710.png)

![cycloheptyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4678731.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4678743.png)

![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4678761.png)

![1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4678767.png)